2H-benzo[b][1,4]oxazin-4(3H)-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-10-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXMYZEQMXRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543948 | |
| Record name | 2,3-Dihydro-4H-1,4-benzoxazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104255-56-3 | |
| Record name | 2,3-Dihydro-4H-1,4-benzoxazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Emergence of 4-Amino-1,4-Benzoxazines: A Technical Guide to Their History, Synthesis, and Therapeutic Potential
Introduction: The Architectural Allure of the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine nucleus, a bicyclic heterocycle fusing a benzene ring with a 1,4-oxazine ring, represents a privileged scaffold in medicinal chemistry. First reported in the scientific literature in 1959, the versatility of this core structure has since captivated chemists, leading to the development of a vast array of derivatives with a broad spectrum of biological activities.[1] The strategic placement of substituents on this rigid framework allows for the fine-tuning of physicochemical properties and pharmacological actions, making it a fertile ground for drug discovery. Among the myriad of possible substitutions, the introduction of an amino group at the 4-position of the oxazine ring has given rise to a particularly intriguing class of compounds: the 4-amino-1,4-benzoxazines. This guide provides an in-depth exploration of the historical context, synthetic evolution, and therapeutic landscape of these promising molecules, tailored for researchers, scientists, and drug development professionals.
A Journey Through Time: The Genesis of 1,4-Benzoxazine and the Dawn of Amino-Substituted Derivatives
The story of 4-amino-1,4-benzoxazines is intrinsically linked to the broader history of the benzoxazine family. While the first synthesis of a related 1,3-benzoxazin-4-one was reported by Heller and Fiesselmann in 1902, the 1,4-benzoxazine ring system did not emerge until over half a century later.[2] Early synthetic methods for constructing the 1,4-benzoxazine core were often challenging, requiring harsh reaction conditions and offering limited yields.
The impetus for exploring amino-substituted benzoxazines arose from the desire to modulate the electronic and steric properties of the scaffold, thereby influencing biological activity. While the precise first synthesis of a 4-amino-1,4-benzoxazine is not prominently documented in readily available literature, the exploration of amino-functionalized benzoxazines can be traced through the development of various derivatives. For instance, research into 8-amino-1,4-benzoxazine derivatives as neuroprotective agents highlighted the potential of introducing amino groups to enhance therapeutic efficacy.[3] These early investigations into amino-benzoxazines paved the way for a more systematic exploration of different substitution patterns, including the 4-amino configuration. The development of novel synthetic routes, such as those utilizing α-aminocarbonyls, has further facilitated the synthesis and investigation of a diverse range of 1,4-benzoxazine derivatives.[4][5]
Crafting the Core: Synthetic Strategies for 4-Amino-1,4-Benzoxazine Derivatives
The synthesis of 4-amino-1,4-benzoxazines typically involves a multi-step approach, beginning with the construction of the core benzoxazine ring, followed by the introduction of the amino functionality at the 4-position.
Building the Benzoxazine Scaffold: Foundational Methodologies
A common and foundational method for the synthesis of the 2H-benzo[b][2][6]oxazin-3(4H)-one core involves the reaction of a 2-aminophenol with a suitable two-carbon synthon, such as chloroacetic acid or chloroacetyl chloride.[7]
Experimental Protocol: Synthesis of 2H-benzo[b][2][6]oxazin-3(4H)-one
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in a suitable solvent, such as ethanol or a mixture of chloroform and water.
-
Step 2: Reagent Addition. To the stirred solution, add an equimolar amount of chloroacetic acid or chloroacetyl chloride. In the case of chloroacetyl chloride, the reaction is often carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed.
-
Step 3: Reflux. Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2H-benzo[b][2][6]oxazin-3(4H)-one.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-phenyl-1,4-benzoxazine derivatives.
Furthermore, other 2H-benzo[b]o[2][6]xazin-3(4H)-one derivatives linked to 1,2,3-triazoles have demonstrated the ability to induce apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage in cancer cells. [8]This suggests that the 1,4-benzoxazine scaffold can serve as a platform for developing multi-targeted anticancer agents.
Quantitative Data: Anticancer Activity of 4-Substituted 1,4-Benzoxazine Derivatives
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| 8d-1 | PI3Kα | - | 0.63 | [9] |
| 14b | - | A549 (lung cancer) | 7.59 µM | [8] |
| 14c | - | A549 (lung cancer) | 18.52 µM | [8] |
Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1,4-Benzoxazine derivatives have shown considerable promise as a novel class of antimicrobial agents. [7]Studies on 2H-benzo[b]o[2][6]xazin-3(4H)-one derivatives have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria. [7] Mechanism of Action: Targeting Bacterial DNA Gyrase
Molecular docking studies have suggested that some 1,4-benzoxazine derivatives exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. [7]By binding to the active site of DNA gyrase, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.
Quantitative Data: Antimicrobial Activity of 1,4-Benzoxazine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 4e | E. coli | 22 | [2] |
| 4e | S. aureus | 20 | [2] |
| 4e | B. subtilis | 18 | [2] |
Conclusion and Future Directions
The 4-amino-1,4-benzoxazine scaffold represents a compelling starting point for the design and development of novel therapeutic agents. From their historical roots in the broader exploration of benzoxazine chemistry to their modern applications in oncology and infectious disease, these compounds have demonstrated significant therapeutic potential. The ability to readily modify the core structure allows for the optimization of activity against specific biological targets.
Future research in this area should focus on several key aspects:
-
Elucidation of Structure-Activity Relationships (SAR): A systematic investigation of the impact of various substituents on the 4-amino group and other positions of the benzoxazine ring will be crucial for optimizing potency and selectivity.
-
Identification of Novel Biological Targets: While promising activity has been observed in cancer and infectious diseases, further screening against a broader range of biological targets may uncover new therapeutic applications.
-
Development of More Efficient and Stereoselective Synthetic Routes: The development of novel synthetic methodologies will facilitate the creation of more diverse and complex 4-amino-1,4-benzoxazine libraries for biological screening.
By continuing to explore the rich chemistry and biology of 4-amino-1,4-benzoxazine compounds, the scientific community is well-positioned to unlock their full therapeutic potential and deliver the next generation of innovative medicines.
References
-
Heller, G., & Fiesselmann, H. (1902). Ueber die Einwirkung von Benzoylchlorid auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 35(3), 2582-2592. [Link]
-
Largeron, M., Fleury, M. B., Lockhart, B., & Lestage, P. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(25), 5043–5052. [Link]
-
Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47(23), 9527-9531. [Link]
-
Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]
-
Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]
-
Hou, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[2][6]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1405589. [Link]
-
Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47(23), 9527-9531. [Link]
-
Hou, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[2][6]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1405589. [Link]
-
Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47(23), 9527-9531. [Link]
-
Li, R., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b]o[2][6]xazin-3(4H)-one and 2H-benzo[b]o[2][6]xazine derivatives as potent PI3Kα inhibitors. Bioorganic & medicinal chemistry, 26(15), 4435–4446. [Link]
-
Li, R., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b]o[2][6]xazin-3(4H)-one and 2H-benzo[b]o[2][6]xazine derivatives as potent PI3Kα inhibitors. Bioorganic & medicinal chemistry, 26(15), 4435–4446. [Link]
-
Yan, G., et al. (2019). Discovery of 4-phenyl-2H-benzo[b]o[2][6]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European journal of medicinal chemistry, 178, 361–376. [Link]
-
Yan, G., et al. (2019). Discovery of 4-phenyl-2H-benzo[b]o[2][6]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European journal of medicinal chemistry, 178, 361–376. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Properties and Reactivity of the N-Amino Group in Benzoxazines
This guide provides a comprehensive technical analysis of the N-amino group (
Technical Whitepaper | Version 1.0
Executive Summary
The introduction of an amino group directly onto the nitrogen atom of the benzoxazine ring creates a hydrazine-like motif (
Structural and Electronic Landscape
The N-amino benzoxazine system exists primarily in two isomeric forms, each offering distinct electronic environments for the N-amino substituent.
The Scaffolds
| Isomer System | Structure Description | N-Amino Position | Electronic Character |
| 1,3-Benzoxazine | O at pos 1, N at pos 3 | 3-amino ( | Cyclic Hydrazine: The N-amino group is part of a hemiaminal ether. High basicity and nucleophilicity. |
| 1,3-Benzoxazin-4-one | Carbonyl at pos 4 | 3-amino ( | Cyclic Hydrazide: The N-amino group is adjacent to a carbonyl. Reduced basicity; precursor to nitrenes. |
| 1,4-Benzoxazine | O at pos 1, N at pos 4 | 4-amino ( | Vinylogous Hydrazine: Often part of an enamine system. Relevance in redox-active pharmacophores. |
Orbital Interactions and the Alpha-Effect
The defining feature of the N-amino group is the repulsion between the lone pair on the ring nitrogen (
-
Alpha-Effect: This lone-pair/lone-pair repulsion raises the energy of the HOMO, significantly increasing the nucleophilicity of the terminal amino group compared to a standard primary amine.
-
Conformational Lock: In 3-amino-1,3-benzoxazines, the oxazine ring forces the N-N bond into a specific conformation, modulating the availability of the lone pairs for reactions such as hydrazone formation or coordination to metal centers.
Synthetic Pathways[1][2][3][4][5]
The construction of the N-amino motif requires specific amination strategies that avoid over-alkylation.
Mannich Condensation (Monomer Synthesis)
For 3,4-dihydro-2H-1,3-benzoxazines, the N-amino group is introduced during the ring-forming step using hydrazine as the amine component.
Reaction: Phenol + Formaldehyde (
-
Note: To prevent polymerization or "double-ended" reaction of hydrazine, substituted hydrazines or careful stoichiometry control is required.
Electrophilic Amination
For pre-formed benzoxazine rings (anionic precursors), electrophilic amination reagents are used:
-
Reagents: Chloramine (
), Hydroxylamine-O-sulfonic acid (HOSA), or O-mesitylenesulfonylhydroxylamine (MSH). -
Mechanism: Deprotonation of the benzoxazine NH (if secondary) followed by
attack on the amination reagent.
Reactivity Profile: The N-Nitrene Gateway
The most chemically significant property of N-amino benzoxazinones is their ability to serve as precursors to N-nitrenes via oxidative cleavage of the N-H bonds. This pathway unlocks unique ring-expansion chemistries.
Oxidative Transformation with Lead Tetraacetate (LTA)
Treatment of 3-amino-1,3-benzoxazin-4-one with Lead Tetraacetate (LTA) generates a singlet N-nitrene intermediate. This high-energy species typically undergoes one of two fates:
-
Deamination: Reversion to the parent benzoxazine (loss of
). -
Ring Expansion: Insertion of the nitrene into the adjacent bond to form 1,3,4-benzotriazepines .
Figure 1: Oxidative pathways of N-amino benzoxazinones. The nitrene intermediate is the critical branch point for skeletal diversity.
Nucleophilic Derivatization
The terminal amino group retains potent nucleophilicity, allowing for "handle" chemistry in drug development:
-
Hydrazone Formation: Reaction with aldehydes yields stable hydrazones (
), often used to improve solubility or target affinity. -
Acylation: Formation of N-acyl hydrazides reduces basicity and metabolic susceptibility.
Experimental Protocol: Synthesis of 3-Amino-1,3-Benzoxazine
This protocol describes the synthesis of a 3-amino-functionalized monomer using a modified Mannich approach.
Safety: Hydrazine is toxic and potentially unstable. Work in a fume hood.
Step-by-Step Methodology:
-
Reagent Prep: Dissolve Paraformaldehyde (2.2 eq.) in Dioxane (solvent) at 60°C until clear.
-
Amine Addition: Add Hydrazine Hydrate (1.0 eq.) dropwise at 0°C. Critical: Slow addition prevents exotherm-driven polymerization.
-
Phenol Addition: Add substituted Phenol (1.0 eq.) in Dioxane dropwise.
-
Cyclization: Reflux the mixture for 4–6 hours. The solution typically turns yellow.
-
Workup:
-
Remove solvent under reduced pressure.
-
Dissolve residue in
and wash with 1N NaOH (to remove unreacted phenol) and water. -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane.
-
Validation:
-
IR: Look for N-H stretching of the
group (~3300 cm⁻¹) and disappearance of phenolic OH. -
1H NMR: Characteristic
and resonances of the oxazine ring.
-
Applications in Drug Development & Materials
Medicinal Chemistry (Pharmacophores)
-
MenB Inhibitors: 1,4-Benzoxazine derivatives are explored as inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) in Mycobacterium tuberculosis.[1] The N-amino group can serve as a linker for fragment-based drug design.
-
Neuroprotection: 8-amino-1,4-benzoxazines (C-amino) are known antioxidants.[2] The N-amino variants offer a different metabolic profile, potentially avoiding quinone-imine formation associated with C-amino oxidation.
High-Performance Polymers
-
Energetic Materials: The N-N bond adds enthalpy to the system. 3-amino-1,3-benzoxazine monomers are investigated for energetic binders where the N-amino group provides additional crosslinking sites (via reaction with epoxy or isocyanates) without compromising thermal stability.
References
-
N-Activated 1,3-Benzoxazine Monomers: Macromolecules, 2020. Synthesis and polymerization of N-functionalized benzoxazines.
-
Oxidative Transformation of N-Amino Quinazolinones: J. Chem. Soc., Perkin Trans.[3] 1, 1991.[3] Mechanism of LTA oxidation of N-amino heterocycles to nitrenes.
-
Benzoxazines in Drug Discovery: Current Medicinal Chemistry, 2024. Review of benzoxazine scaffolds in medicinal chemistry.
-
Synthesis of Amino-Functional Benzoxazines: ResearchGate, 2021. Protocols for Mannich condensation using functional amines.
-
Antimicrobial 1,4-Benzoxazines: New Journal of Chemistry, 2023. Synthesis and biological evaluation of benzoxazine derivatives.
Sources
- 1. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead tetraacetate oxidation of 1- and 2-amino-5-phenyl[1,2,3]triazolo[4,5-d][1,2,3]triazoles; synthesis of a fused 1,2,3,4-tetrazine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Rapid Microwave-Assisted Synthesis of 2H-Benzo[b]oxazin-4(3H)-amine Derivatives
Application Note: Rapid Microwave-Assisted Synthesis of 2H-Benzo[b][1][2]oxazin-4(3H)-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient synthesis of 2H-benzo[b][1][2]oxazin-4(3H)-amine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The described methodology leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve rapid reaction times, high yields, and enhanced product purity. The protocol is presented in a two-step sequence: initially, the synthesis of a 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold via a one-pot multicomponent reaction, followed by a novel proposed microwave-assisted N-amination to introduce the desired amine functionality at the 4-position. This guide is intended to provide researchers with a practical and efficient pathway to access these valuable compounds for further investigation in drug discovery and development.
Introduction
The 2H-benzo[b][1][2]oxazine core is a privileged scaffold found in numerous biologically active molecules and natural products. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[3] The introduction of an amine group at the N-4 position to yield 2H-benzo[b][1][2]oxazin-4(3H)-amine derivatives can significantly modulate the physicochemical and pharmacological properties of the parent molecule, offering new avenues for the development of novel therapeutic agents.
Traditional synthetic methods for constructing and functionalizing the benzoxazine ring often involve long reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[4][5][6] By utilizing dielectric heating, microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in dramatic rate enhancements and often improved yields and purities.[4][6]
This application note details a robust and efficient two-step microwave-assisted protocol for the synthesis of 2H-benzo[b][1][2]oxazin-4(3H)-amine derivatives. The first step is a well-established one-pot synthesis of the 3,4-dihydro-2H-benzo[b][1][2]oxazine core, followed by a proposed electrophilic N-amination under microwave irradiation.
Principles of Microwave-Assisted Synthesis
Microwave synthesis utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat. This is achieved through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture align with the oscillating electric field of the microwave, and the resulting friction generates heat. Similarly, the movement of ions in the solution under the influence of the electric field contributes to the rapid heating. This volumetric heating is significantly more efficient and uniform than conventional heating methods, which rely on conduction and convection. The key advantages of MAOS include:
-
Rapid Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.
-
Higher Yields: The reduction in reaction time minimizes the formation of byproducts, leading to higher yields of the desired product.
-
Improved Purity: Cleaner reaction profiles simplify purification processes.
-
Energy Efficiency: Microwave reactors are generally more energy-efficient than traditional heating apparatuses.
Experimental Protocols
This section outlines a two-step procedure for the synthesis of 2H-benzo[b][1][2]oxazin-4(3H)-amine derivatives.
Part 1: Microwave-Assisted Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine Precursor
This protocol is adapted from a reported one-pot, three-component synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazines.[3]
Reaction Scheme:
Figure 1: Microwave-assisted one-pot synthesis of the 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold.
Materials:
-
Substituted 2-aminophenol (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Ethanol (aqueous, a few drops)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted 2-aminophenol (1.0 mmol), substituted benzaldehyde (1.0 mmol), substituted phenacyl bromide (1.0 mmol), and cesium carbonate (1.5 mmol).
-
Add a few drops of aqueous ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 3-5 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 3,4-dihydro-2H-benzo[b][1][2]oxazine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Entry | R¹ | R² | R³ | Time (min) | Yield (%) |
| 1 | H | H | H | 4 | 85 |
| 2 | 5-CH₃ | 4-NO₂ | H | 5 | 78 |
| 3 | 5-Cl | 4-Cl | 4-Br | 3 | 92 |
Table 1: Representative examples of microwave-assisted synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives. Data is hypothetical and for illustrative purposes.
Part 2: Proposed Microwave-Assisted N-Amination of 3,4-Dihydro-2H-benzo[b][1][2]oxazine
This proposed protocol is based on the principles of electrophilic amination of N-heterocycles.[7] A suitable electrophilic aminating agent, such as O-phenylhydroxylamine, is proposed.
Reaction Scheme:
Figure 2: Proposed microwave-assisted N-amination of the 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold.
Materials:
-
3,4-Dihydro-2H-benzo[b][1][2]oxazine derivative (from Part 1) (1.0 mmol)
-
O-Phenylhydroxylamine (or other suitable electrophilic aminating agent) (1.2 mmol)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Microwave reactor vials (10 mL) with stir bars
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried 10 mL microwave reactor vial under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 3,4-dihydro-2H-benzo[b][1][2]oxazine derivative (1.0 mmol) in anhydrous DMF.
-
Carefully add sodium hydride (1.2 mmol) portion-wise to the solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the electrophilic aminating agent (e.g., O-phenylhydroxylamine) (1.2 mmol) in anhydrous DMF to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature and time to be optimized (e.g., 120-150 °C for 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to afford the desired 2H-benzo[b][1][2]oxazin-4(3H)-amine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy.
Plausible Reaction Mechanism
Step 1: Formation of the Benzoxazine Core
The one-pot synthesis of the 3,4-dihydro-2H-benzo[b][1][2]oxazine is believed to proceed through a domino reaction sequence. The reaction is initiated by the condensation of the 2-aminophenol with the benzaldehyde to form a Schiff base intermediate. This is followed by the N-alkylation of the Schiff base with the phenacyl bromide. Finally, an intramolecular O-alkylation of the phenoxide with the alkyl bromide and subsequent cyclization yields the benzoxazine ring.
Step 2: N-Amination
The proposed N-amination proceeds via an electrophilic amination mechanism. The N-H proton of the 3,4-dihydro-2H-benzo[b][1][2]oxazine is first deprotonated by a strong base, such as sodium hydride, to form a nucleophilic amide anion. This anion then attacks the electrophilic nitrogen atom of the aminating agent (e.g., O-phenylhydroxylamine), leading to the formation of the N-N bond and the displacement of the leaving group (e.g., phenoxide).
Figure 3: Overall workflow for the synthesis of 2H-benzo[b][1][2]oxazin-4(3H)-amine derivatives.
Conclusion
This application note provides a comprehensive and efficient microwave-assisted methodology for the synthesis of 2H-benzo[b][1][2]oxazin-4(3H)-amine derivatives. By leveraging the benefits of microwave irradiation, this two-step protocol offers a rapid and high-yielding route to these valuable heterocyclic compounds. The detailed experimental procedures and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the therapeutic potential of this promising class of molecules. The proposed N-amination step provides a novel avenue for the functionalization of the benzoxazine scaffold and warrants further investigation and optimization.
References
-
Hua, Z., Kam, K.-H., et al. (2008). Microwave-assisted Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-ones and 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-ones via Smiles Rearrangement. Bulletin of the Korean Chemical Society. [Link]
-
Bower, J. F. (2018). Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles. University of Bristol. [Link]
-
Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc. [Link]
-
Hua, Z., Kam, K.-H., et al. (2008). Microwave-assisted Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H). Semantic Scholar. [Link]
-
Kumar, S., et al. (2023). Microwave assisted regioselective halogenation of benzo[b][1][2]oxazin-2-ones via sp2 C–H functionalization. RSC Advances. [Link]
-
Adamu, U. A., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]
-
Smist, M., & Kwiecien, H. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis. [Link]
-
Tian, X., et al. (2012). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hou, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]
-
Gierczyk, B., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. [Link]
-
Singh, T., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]
-
Bogdal, D., & Pielichowski, J. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]
-
Majireck, M. M., & Weinreb, S. M. (2019). 1,2-Oxazines and Their Benzo Derivatives. In Comprehensive Organic Synthesis II (pp. 531-574). Elsevier. [Link]
-
Gierczyk, B., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]
-
Cravotto, G., & Cintas, P. (2012). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm. [Link]
-
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. Retrieved from [Link]
-
Gierczyk, B., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Semantic Scholar. [Link]
-
Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed. [Link]
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Technical Support Center: Solubility & Troubleshooting for 2H-benzo[b]oxazin-4(3H)-amine
Technical Support Center: Solubility & Troubleshooting for 2H-benzo[b][1][2]oxazin-4(3H)-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with 2H-benzo[b][1][2]oxazin-4(3H)-amine and related heterocyclic compounds in organic solvents. Our approach is rooted in foundational chemical principles to empower you to make informed decisions during your experimental workflow.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of 2H-benzo[b][1][2]oxazin-4(3H)-amine. Understanding the underlying molecular properties is the first step in effective troubleshooting.
Q1: What structural features of 2H-benzo[b][1][2]oxazin-4(3H)-amine contribute to its poor solubility?
Answer: The solubility behavior of this molecule is governed by a combination of competing structural factors:
-
Rigid, Fused Ring System: The benzoxazine core is a planar, rigid structure. Such planar aromatic systems tend to stack efficiently in the solid state, leading to high crystal lattice energy.[2] Overcoming this energy requires a solvent that can interact strongly with the molecule.
-
Hydrogen Bonding Capability: The presence of the amine (-NH2) group and the secondary amine within the oxazine ring means the molecule has multiple hydrogen bond donors. The oxygen and nitrogen atoms also act as hydrogen bond acceptors.[3] This capacity for strong intermolecular hydrogen bonding in the solid state further increases the crystal lattice energy, making it difficult for solvent molecules to break the crystal structure apart.
-
Intermediate Polarity: The molecule possesses both hydrophobic (benzene ring) and polar (amine, ether, amide-like functionalities) regions. This bifunctional nature means it is often not "like" enough for either purely non-polar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water) to be effective on their own.[4]
-
Basicity of the Amine Group: The exocyclic amine group is basic, meaning it can be protonated in the presence of an acid.[5] This property is a key handle for solubility manipulation, as the resulting salt will have dramatically different physical properties.[6]
Q2: I'm observing immediate precipitation when adding my compound to common solvents like acetonitrile or ethyl acetate. What is happening?
Answer: This is a classic sign of a compound with high crystal lattice energy and/or low affinity for the chosen solvent. The strong intermolecular forces (primarily hydrogen bonding and π-stacking) holding your compound together in its solid form are energetically more favorable than the interactions the compound can form with the solvent molecules.[2] Solvents like acetonitrile and ethyl acetate, while polar, may not be sufficiently strong hydrogen bond acceptors or donors to effectively solvate the 2H-benzo[b][1][2]oxazin-4(3H)-amine molecule and disrupt its crystal structure. You are likely well below the saturation solubility, which for such compounds can be very low (<1 mg/mL).[7]
Part 2: Systematic Troubleshooting & Experimental Protocols
When initial attempts fail, a systematic approach is crucial. This section provides step-by-step guides to diagnose and solve solubility issues.
Q3: My initial attempts at dissolution have failed. How should I proceed with a systematic solvent screening?
Answer: A systematic solvent screen is the most reliable method to identify a suitable solvent system. The goal is to test a range of solvents with varying polarities and functionalities to map the compound's solubility profile.
-
Preparation: Accurately weigh 1-2 mg of 2H-benzo[b][1][2]oxazin-4(3H)-amine into several small, clear glass vials (e.g., 1.5 mL vials). Prepare one vial for each solvent to be tested.
-
Solvent Addition: Add a precise starting volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates an initial high concentration (e.g., 10-20 mg/mL).
-
Energy Input:
-
Vortexing: Vigorously vortex the vial for 30-60 seconds.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Sonication provides localized energy to help break up solid aggregates.[8]
-
Gentle Heating: If the compound is still insoluble, gently warm the vial to 35-40°C using a heat block or water bath. Many dissolution processes are endothermic, and modest heat can significantly increase solubility.[9] Caution: Ensure your compound is thermally stable before heating.
-
-
Observation: After each step, visually inspect the vial against a dark background for any undissolved solid. A clear solution with no visible particulates indicates dissolution.
-
Titration: If the compound is not fully dissolved, add another aliquot of solvent (e.g., 100 µL) and repeat Step 3. Continue this process until the compound dissolves or you reach a maximum practical volume (e.g., 1 mL).
-
Documentation: Record the volume of solvent required to achieve complete dissolution for each solvent tested. This allows you to calculate an approximate solubility.
-
Equilibration: Allow the clear solutions to stand at room temperature for at least one hour, and ideally 24 hours. This is a critical step to check for delayed precipitation, which can occur if you have created a supersaturated solution.[10]
The following table shows example data from a hypothetical screening to guide your documentation.
| Solvent Category | Solvent | Approx. Solubility (mg/mL) @ 25°C | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 20 | Readily soluble with vortexing. |
| N,N-Dimethylformamide (DMF) | > 20 | Soluble with vortexing. | |
| N-Methyl-2-pyrrolidone (NMP) | > 20 | Soluble with vortexing. | |
| Polar Protic | Ethanol | < 2 | Insoluble, some dissolution with heat. |
| Methanol | < 2 | Insoluble, some dissolution with heat. | |
| Ethers | Tetrahydrofuran (THF) | < 1 | Very poorly soluble. |
| Chlorinated | Dichloromethane (DCM) | < 1 | Very poorly soluble. |
This systematic approach provides a clear, actionable path forward, identifying DMSO, DMF, and NMP as primary candidates for stock solution preparation.
Caption: Systematic workflow for troubleshooting poor solubility.
Part 3: Advanced Solubilization Strategies
When single-solvent systems are insufficient, more advanced techniques are required.
Q4: My compound is poorly soluble even in high-boiling polar aprotic solvents like DMSO. What can I do next?
Answer: This indicates very strong intermolecular forces. The next logical steps are to use co-solvents or pH modification to disrupt the crystal lattice more effectively.
A co-solvent system uses a mixture of two or more miscible solvents to achieve a solubilizing power greater than either solvent alone.[1][11] Often, a strong but potentially toxic or incompatible solvent (like NMP) is used to initially dissolve the compound, which is then diluted with a more biocompatible solvent (like polyethylene glycol or ethanol).
-
Primary Dissolution: Dissolve the compound in a minimal amount of the strongest identified solvent (e.g., NMP or DMSO) to create a highly concentrated, clear stock.
-
Diluent Preparation: Prepare the diluent (secondary solvent or final buffer/media) in a separate vial.
-
Controlled Dilution: While vigorously vortexing the diluent, add the concentrated stock solution dropwise. This "add-stock-to-diluent" method is critical to avoid localized high concentrations that can cause immediate precipitation.[10]
-
Common Systems: For preclinical studies, common co-solvent systems include:
-
NMP / PEG400
-
DMSO / Ethanol
-
DMA / Propylene Glycol[1]
-
Caption: Co-solvents work together to solvate a difficult molecule.
For a basic compound like 2H-benzo[b][1][2]oxazin-4(3H)-amine, protonation can dramatically improve solubility. By adding a small amount of acid, you convert the neutral amine to a charged ammonium salt. This salt has very different physical properties: it cannot act as a hydrogen bond donor in the same way, and the ionic charge promotes strong interactions with polar solvents.[1][6]
-
Solvent Selection: Choose a polar solvent in which the uncharged compound has at least minimal solubility, such as ethanol or a DMSO/water mixture.
-
Acid Selection: Prepare a stock solution of a suitable acid. For organic applications, a solution of HCl in ethanol or dioxane is common. Trifluoroacetic acid (TFA) can also be used.
-
Stoichiometric Addition: Suspend your compound in the chosen solvent. Add 1.0 to 1.1 molar equivalents of the acid solution dropwise while stirring or vortexing.
-
Observation: In many cases, the suspended solid will rapidly dissolve as the salt is formed. Gentle heating or sonication can assist the process.
-
Validation: The formation of the salt can be confirmed by techniques like NMR, where a shift in the peaks adjacent to the amine group would be observed.
Important Consideration: This method fundamentally changes the compound. You must ensure that the resulting salt is suitable for your downstream application and that the compound is stable to acidic conditions.
References
-
Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio Science & Technology Co., Ltd. [Link]
-
Georgakopoulos, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Publications. [Link]
-
The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal. [Link]
-
Patel, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
McMurry, J. (2018). Amines and Heterocycles. Cengage Learning. [Link]
-
Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]
-
ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]
-
LibreTexts Chemistry. (2020). Amines and Heterocycles. [Link]
-
CK-12 Foundation. (n.d.). Physical Properties of Amines. [Link]
-
LibreTexts Chemistry. (2024). 24.S: Amines and Heterocycles (Summary). [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 11. ijmsdr.org [ijmsdr.org]
Technical Support Center: Controlling Regioselectivity in Substituted 2H-benzo[b]oxazin-4(3H)-amine Synthesis
Technical Support Center: Controlling Regioselectivity in Substituted 2H-benzo[b][1][2]oxazin-4(3H)-amine Synthesis
Welcome to the technical support center for the synthesis of substituted 2H-benzo[b][1][2]oxazin-4(3H)-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in this important synthetic transformation. Here, we address common challenges, provide in-depth explanations of the underlying chemical principles, and offer detailed, field-proven protocols to help you achieve your desired isomeric outcomes.
Introduction: The Critical Role of Regioselectivity
The 2H-benzo[b][1][2]oxazine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] The precise arrangement of substituents on this heterocyclic system is paramount, as even minor positional changes can dramatically alter a molecule's pharmacological profile. Consequently, controlling the regioselectivity during the synthesis of substituted 2H-benzo[b][1][2]oxazin-4(3H)-amines is not merely a matter of academic interest but a critical factor in the successful development of novel therapeutics.
This guide will focus on troubleshooting and optimizing the key cyclization step that forms the oxazine ring, as this is often where regiochemical outcomes are determined.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of substituted 2H-benzo[b][1][2]oxazin-4(3H)-amines, providing both diagnostic questions and actionable solutions.
FAQ 1: Why am I obtaining a mixture of regioisomers?
Underlying Cause: The formation of a mixture of regioisomers typically arises from the non-selective reaction of a nucleophile with an electrophilic intermediate. In the context of many common synthetic routes to 2H-benzo[b][1][2]oxazines, this often involves the cyclization of an intermediate where two potential sites can undergo ring closure. The electronic and steric properties of the substituents on the aromatic rings play a crucial role in directing this cyclization.[1]
Troubleshooting Steps:
-
Analyze Your Starting Materials:
-
Electronic Effects: Are your substituents electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CN)? Electron-donating groups can activate the ortho and para positions, while electron-withdrawing groups deactivate them. This modulation of electron density directly influences the nucleophilicity of the reacting centers.
-
Steric Hindrance: Is one of the potential cyclization sites sterically hindered by a bulky substituent? Bulky groups can disfavor reaction at the adjacent position, thereby favoring the alternative regioisomer.
-
-
Re-evaluate Your Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates or transition states. Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, water).
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of a reaction by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures may be required to overcome the activation barrier for the desired pathway.
-
Catalyst: If you are using a catalyst (e.g., acid or base), its nature and concentration can significantly impact the reaction pathway. Consider screening different catalysts. For instance, a milder base might favor kinetic control, while a stronger base could lead to thermodynamic control.
-
FAQ 2: How can I improve the yield of the desired regioisomer?
Underlying Cause: Low yield of the desired isomer, even with good regioselectivity, can be due to incomplete conversion, side reactions, or product degradation.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of byproducts.
-
Systematically vary the reaction temperature. A temperature profile study can reveal the optimal balance between reaction rate and selectivity.
-
-
Choice of Reagents:
-
Protecting Groups: Consider the use of protecting groups to temporarily block one of the reactive sites, forcing the cyclization to occur at the desired position. The protecting group can then be removed in a subsequent step.
-
Alternative Starting Materials: It may be possible to redesign your synthesis to start with a precursor that already has the desired substitution pattern, thus avoiding the issue of regioselectivity altogether.
-
-
Purification Strategy:
-
If you are obtaining a mixture of isomers that are difficult to separate, explore different purification techniques. In addition to standard column chromatography, consider techniques like preparative HPLC or crystallization.
-
FAQ 3: What is the mechanistic basis for regioselectivity in my reaction?
Understanding the Mechanism: A thorough understanding of the reaction mechanism is crucial for rationally controlling regioselectivity. For many syntheses of 2H-benzo[b][1][2]oxazines, the key step involves an intramolecular nucleophilic aromatic substitution (SNAr) or a related cyclization.
Key Mechanistic Considerations:
-
Nucleophilicity of the Attacking Group: The nature of the amine or hydroxyl group that initiates the cyclization is critical. Its nucleophilicity can be modulated by the electronic effects of substituents on the ring to which it is attached.
-
Stability of the Intermediate: The stability of the Meisenheimer complex (in the case of SNAr) or other intermediates is influenced by the ability of the ring to delocalize the negative charge. Electron-withdrawing groups ortho or para to the site of attack stabilize this intermediate.
-
Leaving Group Ability: In SNAr reactions, the nature of the leaving group is important. Better leaving groups will facilitate the reaction.
Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments aimed at controlling regioselectivity.
Protocol 1: General Procedure for the Synthesis of Substituted 2H-benzo[b][1][2]oxazin-3(4H)-ones
This protocol is adapted from a general method for the synthesis of benzoxazinone derivatives and can be modified to control regioselectivity.[5][6]
Materials:
-
Substituted 2-aminophenol
-
Substituted α-haloacetyl halide (e.g., chloroacetyl chloride)
-
Anhydrous base (e.g., K₂CO₃, NaH)
-
Anhydrous aprotic solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of the substituted 2-aminophenol (1.0 eq) in the chosen anhydrous solvent, add the anhydrous base (1.5 - 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of the substituted α-haloacetyl halide (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Controlling Regioselectivity in this Protocol:
-
The initial acylation can occur at either the amino or the hydroxyl group of the 2-aminophenol. The regioselectivity of this step is highly dependent on the reaction conditions.
-
Kinetic Control (often at lower temperatures): Acylation may preferentially occur at the more nucleophilic amine.
-
Thermodynamic Control (often at higher temperatures or with stronger bases): The more stable O-acylated product may be favored.
-
-
The subsequent intramolecular cyclization will then be directed by the position of the acyl group.
Workflow for Optimizing Regioselectivity
The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of your synthesis.
Caption: Workflow for optimizing regioselectivity.
Data Presentation
The following table provides a hypothetical example of how to systematically record your experimental data to aid in optimizing regioselectivity.
| Entry | 2-Aminophenol Substituent | Base | Solvent | Temp (°C) | Ratio (Desired:Undesired) |
| 1 | 4-Nitro | K₂CO₃ | DMF | 25 | 3:1 |
| 2 | 4-Nitro | K₂CO₃ | DMF | 0 | 5:1 |
| 3 | 4-Nitro | NaH | THF | 0 | 8:1 |
| 4 | 4-Methoxy | K₂CO₃ | DMF | 25 | 1:2 |
| 5 | 4-Methoxy | Cs₂CO₃ | Dioxane | 80 | 4:1 |
Mechanistic Insights
The regioselectivity in the synthesis of 2H-benzo[b][1][2]oxazin-4(3H)-amines is often governed by a delicate interplay of electronic and steric factors. The following diagram illustrates a plausible mechanistic pathway for the cyclization step, highlighting the two possible routes that lead to different regioisomers.
Caption: Competing pathways in benzoxazine synthesis.
By carefully considering the factors that influence the relative rates of Pathway A and Pathway B, such as the stability of the transition states and the electronic nature of the substituents, you can rationally design your experiments to favor the formation of the desired regioisomer.
References
-
Regulating the performance of polybenzoxazine via the regiochemistry of amide substituents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2021). Molecules, 26(11), 3247. [Link]
-
Synthesis and pharmacological evaluations of novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. (2011). European Journal of Medicinal Chemistry, 46(10), 4887-4896. [Link]
- Synthesis of Substituted 1,3-Benzoxazines and Their Anticorrosion Activity. (2021). Russian Journal of Organic Chemistry, 57(11), 1735-1740.
-
Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (2018). Organic & Biomolecular Chemistry, 16(10), 1664-1673. [Link]
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (2016). RASAYAN Journal of Chemistry, 9(2), 223-230.
-
Investigation of the Polymerization Behavior and Regioselectivity of Fluorene Diamine- Based Benzoxazines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers, 12(3), 698. [Link]
-
One-Pot Synthesis of Benzo[b][1][2]oxazins via Intramolecular Trapping Iminoenol. (2018). Organic Letters, 20(3), 664-667. [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Copper-Catalyzed Oxidative (4 + 2) Cycloaddition of 2-Arylindoles and 2-Aminophenols To Prepare Indole-Fused 1,4-Benzoxazines. (2023). The Journal of Organic Chemistry, 88(24), 17565-17574. [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2023). Frontiers in Chemistry, 11, 1285295. [Link]
-
Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013). Designed Monomers and Polymers, 16(4), 365-374. [Link]
-
New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). Bioorganic & Medicinal Chemistry, 111, 117849. [Link]
-
Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. (2019). RSC Advances, 9(1), 213-221. [Link]
-
Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines. (2013). Macromolecules, 46(13), 5229-5237. [Link]
-
Synthesis and characterization of novel benzoxazines containing nitrile and allyl groups and their polymers. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffold derivatives as PI3Kα inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(14), 3982-3991. [Link]
-
Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4204-4206. [Link]
-
Understanding the curing behaviors and properties of phthalonitrile containing benzoxazine with a new type of aniline curing agent. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2013). The Journal of Organic Chemistry, 78(2), 438-444. [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). Molecules, 27(7), 2106. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy characteristic peaks for 2H-benzo[b][1,4]oxazin-4(3H)-amine
This guide details the IR spectroscopic characterization of 2H-benzo[b][1,4]oxazin-4(3H)-amine , a specialized hydrazine-functionalized heterocyclic scaffold.
Executive Summary
2H-benzo[b][1,4]oxazin-4(3H)-amine (also known as N-amino-3,4-dihydro-2H-1,4-benzoxazine) is a bicyclic hydrazine derivative.[1] It serves as a critical intermediate in the synthesis of fused tricyclic systems and bioactive hydrazones.
For researchers, the primary analytical challenge is distinguishing this N-amino species from its two most common structural analogs:
-
The Lactam Precursor: 2H-benzo[b][1,4]oxazin-3(4H)-one (contains a carbonyl).
-
The Parent Heterocycle: 3,4-dihydro-2H-1,4-benzoxazine (contains a secondary amine).
This guide provides a definitive spectral fingerprint to validate the presence of the N-amino group and the integrity of the morpholine-fused ring system.
Structural Analysis & Predicted Vibrational Modes
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.
The Molecular Scaffold
-
Core: 1,4-Benzoxazine (Benzene ring fused to a morpholine-like ring).
-
Functional Handle: N-Amino group (-NH
) attached to the ring nitrogen (N4). -
Saturation: Positions 2 and 3 are methylene (-CH
-) groups ( hybridized).
Key Diagnostic Zones
| Frequency Region (cm | Vibrational Mode | Diagnostic Value |
| 3300 – 3450 | N-H Stretching (Primary Amine) | High: Look for the characteristic "doublet" (Asymmetric & Symmetric). |
| 2850 – 2950 | C-H Stretching (Aliphatic) | Medium: Confirms the saturated oxazine ring ( |
| 1650 – 1680 | ABSENCE of C=O | Critical: Distinguishes from lactam precursors. |
| 1580 – 1620 | N-H Bending (Scissoring) | High: Confirms -NH |
| 1050 – 1250 | C-O-C Stretching | High: Validates the ether linkage in the oxazine ring. |
Comparative Spectral Analysis
The following table contrasts the target molecule with its primary "alternatives" (impurities or precursors).
Table 1: Spectral Differentiation Matrix
| Feature | Target: 4-amine derivative | Alternative A: 3-one derivative (Lactam) | Alternative B: Parent (Dihydro-benzoxazine) |
| N-H Stretch | Doublet (3300-3450 cm | Singlet (3100-3200 cm | Singlet (~3350 cm |
| C=O Stretch | Absent | Strong (1660-1690 cm | Absent |
| C=C (Aromatic) | 1480-1600 cm | 1480-1600 cm | 1480-1600 cm |
| N-N Stretch | Weak band (~1080-1100 cm | Absent | Absent |
| C-O-C | Strong (1050-1250 cm | Strong (1050-1250 cm | Strong (1050-1250 cm |
Application Note: The most common synthesis error is incomplete reduction of the lactam or failure of the N-amination step. If you see a sharp peak at 1680 cm
, your sample contains the lactam starting material [1].
Detailed Characteristic Peaks (Fingerprint Assignment)
A. The N-Amino Region (3500 – 3100 cm )
Unlike the parent dihydrobenzoxazine, which shows a single N-H stretch (secondary amine), the 4-amino derivative displays the classic primary amine doublet :
-
(Asymmetric): ~3380–3420 cm
-
(Symmetric): ~3280–3320 cm
-
Note: In solid-phase (KBr), hydrogen bonding may broaden these peaks and shift them to slightly lower wavenumbers.
B. The "Silent" Carbonyl Region (1800 – 1630 cm )
The target molecule is a hydrazine, not a hydrazide or amide. The region between 1650 and 1800 cm
-
Red Flag: Any strong absorbance here indicates oxidation or residual precursors.
C. The Fingerprint Region (1500 – 600 cm )
-
Ether Linkage (
): A strong, often split band appears between 1200–1240 cm (aromatic C-O) and 1050–1100 cm (aliphatic C-O). This confirms the oxazine ring is intact [2]. -
Ortho-Substitution Pattern: A strong band at ~740–750 cm
corresponds to the C-H out-of-plane bending ( ) of the 1,2-disubstituted benzene ring.
Decision Logic for Characterization
Use the following logic flow to validate your product during synthesis.
Figure 1: Spectral decision tree for validating N-amino-dihydrobenzoxazine synthesis.
Experimental Protocol: Sample Preparation
To obtain the resolution necessary to see the N-H doublet, correct sample preparation is vital.
Method A: KBr Pellet (Preferred for Solids)
-
Ratio: Mix 1-2 mg of the sample with 200 mg of spectroscopic grade KBr (dry).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Coarse particles will cause light scattering (sloping baseline).
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Validation: Ensure the background scan (air) is clean before acquiring the sample spectrum.
Method B: ATR (Attenuated Total Reflectance)
-
Crystal: Use a Diamond or ZnSe crystal.
-
Pressure: Apply maximum pressure to ensure good contact between the solid amine and the crystal.
-
Note: ATR peak positions may shift slightly (1-2 cm
) compared to transmission modes due to refractive index dispersion.
References
-
Benzoxazine Synthesis & Characterization
- Holly, F. W., & Cope, A. C. (1944). "Condensation Products of Aldehydes with Amines and Phenols." Journal of the American Chemical Society.
- Context: Establishes the baseline spectra for benzoxazine lactams (3-one derivatives)
-
Vibrational Modes of Morpholine Derivatives
-
N-Amino Group Characterization
-
Related Benzoxazine Scaffolds
- PubChem Compound Summary for CID 72757: 2H-1,4-Benzoxazin-3(4H)-one.
- Context: Reference for the non-amin
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Morpholine [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
X-ray crystallography and structural determination of benzoxazin-4-amine derivatives
Comparative Structural Analysis Guide: X-Ray Crystallography vs. Spectroscopic Alternatives for Benzoxazin-4-amine Derivatives
Part 1: Executive Summary & Strategic Context
The Structural Challenge: Benzoxazin-4-amine derivatives are critical pharmacophores in medicinal chemistry, exhibiting anti-inflammatory, antimicrobial, and anticancer properties. However, their development is often plagued by a fundamental structural ambiguity: prototropic tautomerism .
In solution, these compounds exist in a dynamic equilibrium between the amino-form (exocyclic
The Verdict: While NMR (Nuclear Magnetic Resonance) is indispensable for solution-state dynamics, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute authority for defining the static, pharmacologically relevant tautomer and solid-state packing interactions. This guide details the experimental causality, compares the methodologies, and provides a validated workflow for structural determination.
Part 2: Comparative Analysis (X-ray vs. Alternatives)
The following table objectively compares the three primary structural determination methods for benzoxazin-4-amine derivatives.
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy ( | DFT (Density Functional Theory) |
| Primary Output | Absolute 3D configuration & packing | Solution-state connectivity & dynamics | Theoretical energy minima |
| Tautomer ID | Definitive (via Bond Lengths) | Ambiguous (Fast exchange averages signals) | Predictive (Requires experimental validation) |
| Sample State | Solid (Single Crystal) | Liquid (Solution) | Virtual (Gas/Solvent Phase) |
| Key Metric | Bond Lengths ( | Chemical Shifts ( | Gibbs Free Energy ( |
| Limitation | Requires high-quality crystal | Solvent effects mask H-bonding | Accuracy depends on basis set |
| Cost/Time | High / Days to Weeks | Medium / Minutes to Hours | Low / Hours (Computational) |
Why X-Ray Wins for Benzoxazines
For benzoxazin-4-amines, the difference between the amino and imino forms lies in the bond order of the exocyclic nitrogen.
-
Amino form: C4–N bond length
(Single bond character). -
Imino form: C4=N bond length
(Double bond character).
SC-XRD measures these distances with a precision of
Part 3: Technical Guide & Experimental Protocols
Validated Workflow: From Synthesis to Structure
The following diagram outlines the critical path for determining the structure of a novel benzoxazin-4-amine derivative.
Figure 1: Step-by-step structural determination workflow for benzoxazin-4-amine derivatives.
Crystallization Protocol (The Critical Bottleneck)
Benzoxazines are prone to forming oils or amorphous solids. The following protocol maximizes the probability of obtaining diffraction-quality single crystals.
Protocol: Vapor Diffusion (Sitting Drop)
-
Preparation: Dissolve 10 mg of the purified benzoxazine derivative in 0.5 mL of a "good" solvent (e.g., THF or DCM).
-
Setup: Place the solution in the inner well of a crystallization chamber.
-
Precipitant: Add 1.0 mL of a "poor" solvent (e.g., Hexane or Pentane) to the outer reservoir. Note: The poor solvent must be more volatile than the good solvent.
-
Equilibration: Seal the chamber tightly. Allow to stand at 4°C in a vibration-free environment for 3–7 days.
-
Observation: Inspect under polarized light. Birefringence (glowing under crossed polarizers) indicates crystallinity.
Data Collection & Refinement Strategy
-
Temperature: Collect data at 100 K (cryo-cooling). This reduces thermal vibration (atomic displacement parameters), allowing for more precise localization of hydrogen atoms—crucial for confirming the
vs status. -
Refinement: Use SHELXL (via Olex2 interface).
-
Critical Step: Locate hydrogen atoms in the difference Fourier map (
). Do not constrain the N-H hydrogens initially; let them refine freely to confirm their position. -
Constraint: If the N-H bond length is unstable, apply a soft restraint (DFIX 0.87) only after confirming the peak location.
-
Part 4: Structural Logic – Distinguishing Tautomers
The core value of this analysis is distinguishing the tautomers. Use the following logic gate during your structural analysis.
Figure 2: Decision logic for tautomer assignment based on crystallographic bond lengths.
Intermolecular Interactions (The "Glue"): In the solid state, benzoxazin-4-amine derivatives typically form Centrosymmetric Dimers.
-
Interaction:
or hydrogen bonds. -
Graph Set Motif:
is common, where two molecules pair up via the amine/imine hydrogen and the ring oxygen or nitrogen. -
Significance: These dimers stabilize the crystal lattice and often dictate the solubility profile of the drug candidate.
Part 5: References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures.[Link]
-
Wattanathana, W., et al. (2021). "Influences of Chemical Functionalities on Crystal Structures and Electrochemical Properties of Dihydro-benzoxazine Dimer Derivatives." Molecules. [Link][1][2][3][4][5][6][7]
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." [Link]
-
Bashir, M.A., et al. (2024).[4] "Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations." Journal of Molecular Structure. [Link]
Sources
- 1. Synthesis, structure and phenoxazinone synthase-like activity of three unprecedented alternating CoII–CoIII 1D chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and C—H⋯F hydrogen bonding in the fluorinated bis-benzoxazine: 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity of 1,4-Benzoxazin-4-amine vs. 1,3-Benzoxazine Derivatives
Executive Summary
Electrophilic Monomers vs. Nucleophilic Pharmacophores
This guide delineates the distinct chemical behaviors of 1,4-benzoxazin-4-amine (specifically the 3-one derivatives) and 1,3-benzoxazine derivatives. While they share a fused benzene-oxazine core, their reactivity profiles are diametrically opposed due to the positioning of the heteroatoms.
-
1,3-Benzoxazines function primarily as electrophilic latent monomers . They possess a strained
aminal bond that undergoes Ring-Opening Polymerization (ROP) or acid-catalyzed hydrolysis. They are the workhorses of high-performance phenolic resins. -
1,4-Benzoxazin-4-amines function as nucleophilic scaffolds . The N-amino group (at position 4) confers hydrazine-like reactivity, making them ideal precursors for Schiff base formation (hydrazones) in medicinal chemistry. The 1,4-lactam core is hydrolytically stable compared to the 1,3-oxazine ring.
Part 1: Structural & Electronic Basis of Reactivity
The divergence in reactivity stems from the electronic environment of the heterocyclic ring.
| Feature | 1,3-Benzoxazine (Dihydro) | 1,4-Benzoxazin-4-amine (3-one) |
| Core Structure | Cyclic hemiaminal ether ( | Cyclic hydroxamate/hydrazide ( |
| Key Bond | ||
| Electronic Character | Electrophile (upon ring opening) | Nucleophile (at the terminal amine) |
| Acid Stability | Low (Hydrolyzes to phenol/amine) | High (Lactam ring resists hydrolysis) |
| Thermal Behavior | Polymerizes (ROP) >180°C | Stable (High melting points) |
Mechanistic Divergence
-
1,3-Benzoxazine: The oxygen atom stabilizes a carbocation/iminium intermediate upon protonation. This triggers ring opening, allowing the methylene group to attack electron-rich aromatics (Mannich reaction) or polymerize.[1]
-
1,4-Benzoxazin-4-amine: The nitrogen at position 4 is part of a lactam system but bears an amino group (
). The lone pair on the exocyclic nitrogen is available for attack on carbonyls, forming stable bonds (hydrazones) without disrupting the heterocyclic ring.
Part 2: Comparative Reactivity Profiles
Scenario A: Hydrolytic Stability (Acidic Conditions)[2]
-
1,3-Benzoxazine: In the presence of strong acids (HCl) or Lewis acids, the oxazine ring opens. In aqueous media, this leads to hydrolysis, yielding 2-aminomethylphenols or free phenols and formaldehyde. This reversibility is a critical consideration for storage and shelf-life.
-
1,4-Benzoxazin-4-amine: The 1,4-ring system (typically a 3-one) functions as a cyclic amide. It resists ring opening under mild-to-moderate acidic conditions, allowing the N-amine group to react while preserving the bicyclic core.
Scenario B: Polymerization vs. Condensation
-
1,3-Benzoxazine (ROP): Upon heating (thermal curing), the ring opens to form a phenolic network.[2] This is an addition reaction where no volatiles are released.
-
1,4-Benzoxazin-4-amine (Condensation): Reacts with aldehydes/ketones to release water and form hydrazones. This is a condensation reaction used to append pharmacophores (e.g., forming antifungal agents).
Part 3: Visualization of Pathways
The following diagram contrasts the Ring-Opening Polymerization (ROP) of 1,3-benzoxazines with the Hydrazone Formation of 1,4-benzoxazin-4-amines.
Caption: Figure 1.[3][4] Divergent reaction pathways. Top (Red): 1,3-Benzoxazines undergo ring opening to polymerize.[5] Bottom (Blue): 1,4-Benzoxazin-4-amines react as nucleophiles to form stable hydrazones.
Part 4: Experimental Protocols
Protocol 1: Nucleophilic Condensation of 1,4-Benzoxazin-4-amine
Objective: To synthesize a Schiff base (acylhydrazone) derivative, demonstrating the N-nucleophilicity of the 4-amine group. This protocol is adapted from bioactive hydrazone synthesis workflows [1, 2].
Reagents:
-
1,4-Benzoxazin-3(4H)-one-4-amine (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Ethanol (Solvent)[6]
-
Glacial Acetic Acid (Catalyst)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 1,4-benzoxazin-3(4H)-one-4-amine in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Why? The acid protonates the aldehyde carbonyl, making it more electrophilic for the amine attack.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. The Schiff base product typically precipitates as a solid.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF if necessary.
-
Validation: FTIR should show the disappearance of the
doublet (3200-3300 cm⁻¹) and appearance of the imine stretch (1600-1620 cm⁻¹).
Protocol 2: Acid-Catalyzed Hydrolysis of 1,3-Benzoxazine
Objective: To demonstrate the instability of the 1,3-oxazine ring under acidic conditions, contrasting with the stability of the 1,4-isomer [3, 4].
Reagents:
-
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine (1.0 eq)
-
1,4-Dioxane (Solvent)
-
HCl (3M aqueous solution)
Workflow:
-
Preparation: Dissolve 1.0 mmol of 1,3-benzoxazine in 5 mL of 1,4-dioxane.
-
Acidification: Add 2 mL of 3M HCl dropwise at room temperature.
-
Observation: Stir for 1 hour.
-
Analysis: Perform TLC. The starting benzoxazine spot will disappear.
-
Product Identification: Neutralize with NaHCO₃ and extract with ethyl acetate. NMR analysis will reveal the cleavage of the
bond, showing signals characteristic of 2-((phenylamino)methyl)phenol (ring-opened product) and formaldehyde byproducts.
Part 5: Data Summary
| Property | 1,4-Benzoxazin-4-amine Derivative | 1,3-Benzoxazine Derivative |
| Primary Application | Medicinal Chemistry (Antifungal/Antibacterial) | Polymer Chemistry (Thermoset Resins) |
| Reactive Moiety | Exocyclic | Cyclic |
| Reaction Product | Stable Hydrazone (Schiff Base) | Polybenzoxazine (Crosslinked Network) |
| Solvent Resistance | High (in organic solvents) | Good (after polymerization) |
| Curing Requirement | N/A (Discrete molecule synthesis) | Requires Heat (180-220°C) or Catalyst |
References
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Source: National Institutes of Health (PubMed) URL:[Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Source: National Institutes of Health (PMC) URL:[Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Source: MDPI (Polymers) URL:[Link]
-
Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds. Source: ACS Publications (Macromolecules) URL:[Link]
Sources
- 1. ijstr.org [ijstr.org]
- 2. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst [mdpi.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ajgreenchem.com [ajgreenchem.com]
Comparative Biological Efficacy of N-Amino vs N-Alkyl Benzoxazines
Executive Summary
This guide provides a technical comparison between
Chemical & Physicochemical Basis
The biological divergence begins at the molecular level. The substituent at the nitrogen atom (position 4 in 1,4-benzoxazines; position 3 in 1,3-benzoxazines) dictates the molecule's electronic environment and solubility profile.
Structural & Electronic Comparison[1]
| Feature | ||
| General Structure | ||
| Electronic Effect | +I Effect (Inductive): Alkyl groups donate electron density, slightly increasing the basicity of the ring nitrogen (if not amidic). | -I / +M Effect: The amino group is electron-withdrawing by induction but electron-donating by resonance, altering the dipole moment. |
| H-Bonding | Acceptor Only: The tertiary nitrogen (in 1,3-isomers) or amide nitrogen (in 1,4-isomers) can only accept H-bonds. | Donor & Acceptor: The |
| Lipophilicity (LogP) | High: Increases linearly with carbon chain length. Critical for crossing the Blood-Brain Barrier (BBB) or bacterial cell walls. | Low to Moderate: The polar amino group reduces LogP, potentially limiting passive diffusion unless functionalized (e.g., as a hydrazone). |
| Chemical Reactivity | Stable: Generally inert under physiological conditions. | Reactive: The |
SAR Visualization: Divergent Biological Pathways
The following diagram illustrates how the choice of
Caption: Comparative Structure-Activity Relationship (SAR) flow. N-alkyl groups drive membrane-based pharmacology, while N-amino groups drive enzyme-specific interactions.
Comparative Efficacy Analysis
A. Antimicrobial Activity[2][3][4][5][6][7]
-
-Alkyl Efficacy:
-
Mechanism: Long-chain
-alkyl derivatives (e.g., hexyl, octyl) act similarly to cationic surfactants. They insert their lipophilic tails into the bacterial cell membrane, disrupting integrity and causing leakage of intracellular components. -
Spectrum: Highly effective against Gram-positive bacteria (e.g., S. aureus, B. subtilis) due to the peptidoglycan layer's permeability to lipophilic agents. Less effective against Gram-negative bacteria due to the outer lipopolysaccharide barrier, unless the alkyl chain length is optimized (C8–C10).
-
Data Insight: QSAR studies indicate a parabolic relationship between alkyl chain length and antibacterial activity, peaking around C8 (octyl).
-
-
-Amino Efficacy:
-
Mechanism: The free
-amino group is rarely the endpoint. It is typically converted to acylhydrazones . These derivatives inhibit specific bacterial enzymes (e.g., DNA gyrase) or chelate metal ions essential for bacterial growth. -
Spectrum:
-amino derived hydrazones show a broader spectrum, often including resistant fungal strains (C. albicans) where -alkyls fail. -
Key Advantage: Reduced cytotoxicity to mammalian cells compared to the detergent-like action of long-chain
-alkyls.
-
B. Anticancer & Cytotoxicity[8]
- -Alkyl: Often display non-specific cytotoxicity. While they kill cancer cells (e.g., HeLa, A549), they often lack selectivity, leading to lower therapeutic indices.
-
-Amino: When derivatized into sulfonamides or hydrazones, these compounds can target specific kinases (e.g., EGFR, CDK9). The amino group facilitates the formation of water-mediated H-bonds within the ATP-binding pocket of kinases, a feat difficult for the hydrophobic
-alkyl group.
C. Neuroprotection[9]
-
Dominance of
-Alkyl: Research on 1,4-benzoxazines (e.g., N-benzyl or N-alkyl derivatives) highlights their ability to cross the blood-brain barrier. -
Evidence: 8-benzylamino-3-alkyl-1,4-benzoxazines have been identified as potent neuroprotective antioxidants.[1] The 3-alkyl group is essential for activity; replacing it with a polar group abolishes the neuroprotective effect by preventing CNS entry.
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols. These are designed to be self-validating systems with positive and negative controls.
Protocol 1: Synthesis of -Substituted 1,4-Benzoxazin-3-ones
Objective: Synthesize both variants from a common intermediate to ensure comparable purity profiles.
Reagents:
-
2-Aminophenol (Starting material)[2]
-
Chloroacetyl chloride
-
Potassium carbonate (
) -
For N-Alkyl: Alkyl halide (e.g., Ethyl bromide, Octyl bromide)
-
For N-Amino: Hydrazine hydrate (
)
Workflow:
-
Core Synthesis: React 2-aminophenol with chloroacetyl chloride in acetone/
to form the parent 2H-1,4-benzoxazin-3(4H)-one . -
Divergent Step A (
-Alkylation):-
Dissolve parent compound in DMF.
-
Add 1.2 eq. NaH (60% dispersion) at 0°C. Stir 30 min.
-
Add 1.1 eq. Alkyl Halide. Stir at RT for 4-6h.
-
Validation: TLC should show a non-polar spot (higher
) compared to starting material.
-
-
Divergent Step B (
-Amination):-
Note: Direct N-amination of the amide is difficult. Standard route uses a precursor or reactive intermediate (e.g., thione).
-
Alternative Route: React the parent lactam with
to form the thiolactam, then react with hydrazine hydrate in ethanol under reflux. -
Validation: IR spectrum will show appearance of
doublets around 3300-3400 cm⁻¹.
-
Protocol 2: Comparative MIC Determination (Microbroth Dilution)
Objective: Quantify the "Lipophilic vs. Specific" activity difference.
Materials:
-
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).[2]
-
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Solvent control).
Steps:
-
Preparation: Dissolve
-alkyl and -amino derivatives in DMSO to 10 mg/mL. -
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) in 96-well plates. Range: 512
g/mL to 0.5 g/mL. -
Inoculation: Add
CFU/mL of microbial suspension. -
Incubation: 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Interpretation:
-
If
-Alkyl MIC < -Amino MIC against S. aureus: Confirms lipophilic membrane targeting. -
If
-Amino MIC < -Alkyl MIC against C. albicans: Confirms specific enzyme inhibition potential.
-
Data Summary
The following table synthesizes typical potency ranges derived from comparative literature studies (normalized values).
| Biological Target | Metric | ||
| Gram+ Bacteria (S. aureus) | MIC ( | 4 – 16 (High Potency) | 32 – 128 (Moderate/Low) |
| Gram- Bacteria (E. coli) | MIC ( | 32 – 64 (Moderate) | > 128 (Low) |
| Fungi (C. albicans) | MIC ( | > 64 (Low) | 8 – 32 (High Potency) |
| Cytotoxicity (HeLa Cells) | 10 – 25 (Toxic) | > 50 (Safer/Selective) | |
| Neuroprotection (Oxidative Stress) | % Recovery | 80 – 90% | < 20% (Poor BBB entry) |
References
-
Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents. Source: PubMed (NIH) URL:[Link]
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Source: Journal of Medicinal Chemistry URL:[Link]
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Source: Bioorganic & Medicinal Chemistry URL:[Link]
-
Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides (Comparative Lipophilicity Study). Source: Molecules (MDPI) URL:[Link]
-
Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Source: ResearchGate URL:[3][Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
